

A Researcher's Guide to ApCp and its Analogs in Scientific Literature

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Compound of Interest

Compound Name: ApCp

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of scientific research, particularly in the fields of biochemistry and pharmacology, the use of non-hydrolyzable ATP analogs is indispensable for elucidating the mechanisms of ATP-dependent enzymes and signaling pathways. Among these, Adenosine 5'-(α,β -methylene)triphosphate, commonly abbreviated as **ApCp**, and its synonyms serve as critical tools for "freezing" enzymatic reactions at the ATP-bound state. This technical guide provides a comprehensive overview of the synonyms for **ApCp**, their quantitative data in scientific literature, detailed experimental protocols for their use, and visualizations of their roles in signaling pathways and experimental workflows.

Unraveling the Nomenclature: Synonyms for ApCp

The compound commonly referred to as **ApCp** is known by several names and abbreviations in scientific literature. Understanding these synonyms is crucial for a comprehensive literature search and for clear communication of research findings. The most frequently encountered synonyms include:

- AMP-PCP or AMPCP: This is a widely used abbreviation for Adenosine 5'-(α,β -methylene)triphosphate.
- α,β -Methyleneadenosine 5'-triphosphate: This is the full chemical name and provides a clear description of the molecule's structure, highlighting the methylene bridge between the alpha and beta phosphates.

- Adenylyl-(α,β)-methylene-diphosphonate: This name emphasizes the adenylyl and the modified diphosphonate moieties.
- ADP[α,β -CH₂]: This notation is sometimes used to represent the structure, indicating an ADP molecule with a methylene group between the alpha and beta phosphates.

These compounds belong to a broader class of non-hydrolyzable ATP analogs, which are molecules that mimic the structure of ATP but are resistant to enzymatic hydrolysis. This property makes them invaluable for studying the conformational changes and binding events of ATPases and other ATP-dependent enzymes without the complication of product formation.

Quantitative Data: A Comparative Overview

ApCp and its analogs have been utilized to probe the active sites and determine the binding affinities of a multitude of enzymes. The following table summarizes key quantitative data, such as dissociation constants (K_d), inhibitory constants (K_i), and half-maximal inhibitory concentrations (IC_{50}), for some of these interactions.

Synonym Used	Enzyme/Protein Target	Quantitative Value	Measurement Type	Reference
AMP-PCP	Hsp90 N-terminal domain	3.8 μ M	K_d	[1][2][3][4]
AMPCP	ecto-5'-nucleotidase (CD73)	0.56 \pm 0.01 μ M	IC_{50}	[5]
AMPCP	ecto-5'-nucleotidase (CD73)	59 \pm 1.5 nM	K_i	[5]
α,β -Methyleneadenosine 5'-triphosphate	Adenylate Cyclase	~0.5 mM	K_i	[6][7][8][9]

Experimental Protocols: Methodologies for Key Experiments

The determination of the quantitative data presented above relies on precise and well-controlled experimental protocols. A common application of **ApCp** and its analogs is in enzyme inhibition assays. Below is a detailed methodology for a typical enzyme kinetics experiment to determine the inhibitory potential of an **ApCp** analog on an ATPase, such as ecto-5'-nucleotidase (CD73), using the malachite green phosphate assay.

Principle of the Malachite Green Assay

The malachite green assay is a colorimetric method used to detect the amount of inorganic phosphate released from an enzymatic reaction, such as ATP hydrolysis. In the presence of molybdate in an acidic solution, inorganic phosphate forms a complex. Malachite green then binds to this phosphomolybdate complex, resulting in a color change that can be quantified spectrophotometrically at a wavelength of approximately 620-660 nm.

Materials

- Purified enzyme (e.g., recombinant human CD73)
- Substrate (e.g., Adenosine 5'-monophosphate, AMP, for CD73)
- Inhibitor (e.g., AMP-PCP)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂)
- Malachite Green Reagent A (Malachite green in sulfuric acid)
- Malachite Green Reagent B (Ammonium molybdate in sulfuric acid)
- Phosphate Standard (e.g., KH₂PO₄) for standard curve
- 96-well microplate
- Microplate reader

Detailed Protocol for IC50 Determination of AMP-PCP against CD73

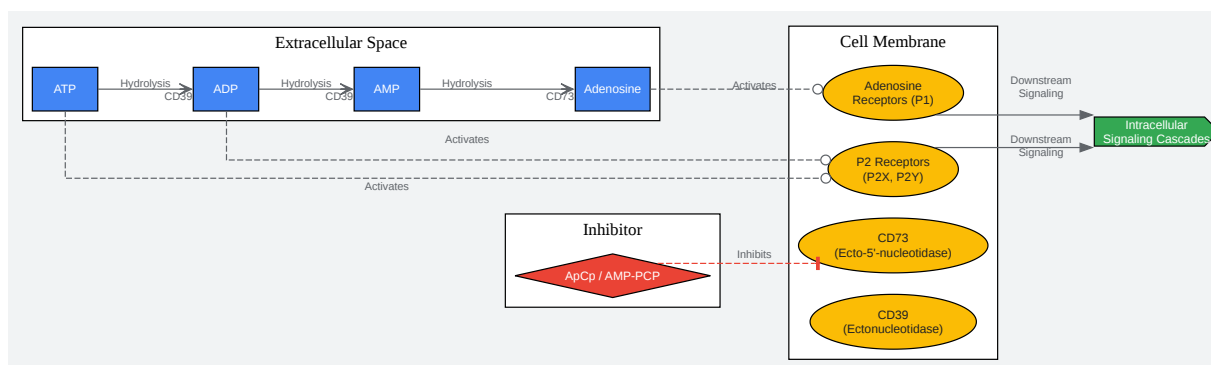
- Preparation of Reagents:
 - Prepare a stock solution of the enzyme in assay buffer.
 - Prepare a stock solution of the substrate (AMP) in assay buffer.
 - Prepare a series of dilutions of the inhibitor (AMP-PCP) in assay buffer.
 - Prepare the malachite green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This should typically be done fresh.
 - Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in assay buffer.
- Enzyme Inhibition Assay:
 - In a 96-well plate, add a fixed amount of the enzyme to each well.
 - Add the different concentrations of the inhibitor (AMP-PCP) to the wells. Include a control well with no inhibitor.
 - Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
 - Initiate the enzymatic reaction by adding the substrate (AMP) to all wells simultaneously.
 - Allow the reaction to proceed for a fixed time (e.g., 20 minutes) at the controlled temperature. The reaction time should be within the linear range of product formation.
 - Stop the reaction by adding the malachite green working solution to each well. This acidic solution will denature the enzyme and initiate the color development.
- Detection and Data Analysis:

- Incubate the plate at room temperature for a specific time (e.g., 15-30 minutes) to allow for full color development.
- Measure the absorbance of each well at the appropriate wavelength (e.g., 630 nm) using a microplate reader.
- Use the phosphate standard curve to convert the absorbance values to the concentration of inorganic phosphate produced.
- Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a sigmoidal curve) to determine the IC₅₀ value.

Visualizing the Science: Diagrams of Pathways and Workflows

Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the Graphviz DOT language, illustrate the purinergic signaling pathway and a typical experimental workflow for studying enzyme inhibition.

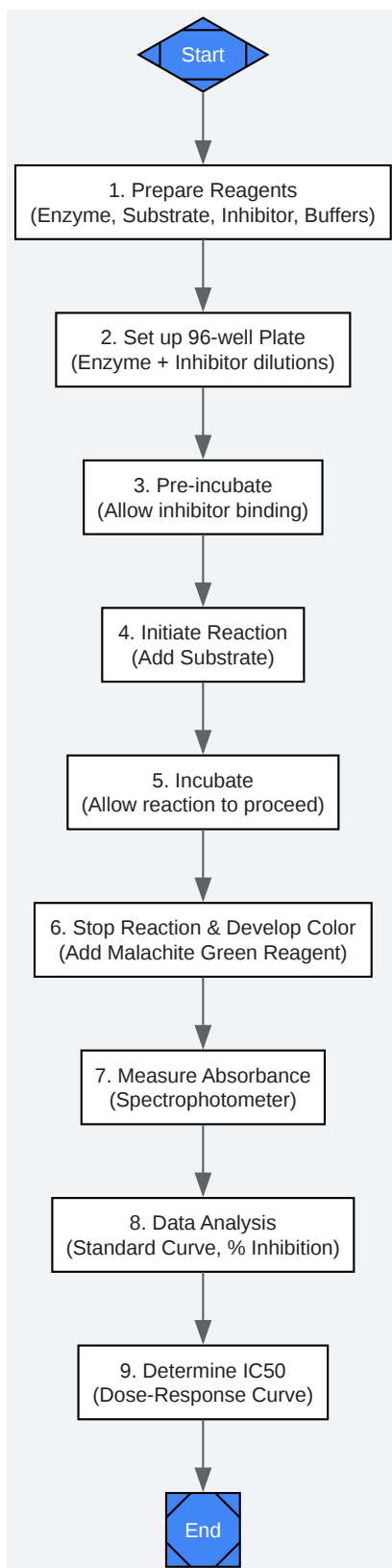
Purinergic Signaling Pathway and the Role of ApCp Analogs



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Purinergic signaling pathway modulation by **ApCp** analogs.

Experimental Workflow for Enzyme Inhibition Assay



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A typical workflow for an enzyme inhibition assay.

This technical guide serves as a foundational resource for researchers working with **ApCp** and its non-hydrolyzable ATP analog counterparts. By providing a clear understanding of the nomenclature, a compilation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to facilitate more effective and informed research in the critical areas of enzyme kinetics and cellular signaling.

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